molecular formula C13H17N B13097282 1-Benzyl-3-methylcyclopent-3-enamine CAS No. 862367-59-7

1-Benzyl-3-methylcyclopent-3-enamine

Cat. No.: B13097282
CAS No.: 862367-59-7
M. Wt: 187.28 g/mol
InChI Key: CTPFQCRYRGDDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclic Amines and Unsaturated Cyclic Scaffolds in Synthetic Chemistry

Cyclic amines are foundational structures in a vast array of natural products, pharmaceuticals, and agrochemicals. rsisinternational.org Their prevalence underscores their importance as privileged scaffolds in medicinal chemistry. The nitrogen atom within the ring structure can act as a key pharmacophore, engaging in hydrogen bonding and other crucial interactions with biological targets. rsisinternational.org Furthermore, the cyclic nature of these amines often imparts a degree of conformational rigidity, which can be advantageous in designing molecules with high binding affinity and selectivity.

Unsaturated cyclic scaffolds, such as cyclopentene (B43876), are also of paramount importance in synthetic chemistry. The presence of a double bond within the ring provides a versatile handle for a wide range of chemical transformations. These include, but are not limited to, electrophilic additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the elaboration of the cyclic core into more complex and functionally diverse structures. The combination of a cyclic amine with an unsaturated scaffold, as seen in 1-Benzyl-3-methylcyclopent-3-enamine, therefore represents a powerful convergence of structural features that are highly sought after in the synthesis of biologically active molecules.

Structural Context of this compound as a Substituted Cyclopentenamine

This compound is a substituted cyclopentenamine. Its core structure is a five-membered ring containing a nitrogen atom and a carbon-carbon double bond. The nitrogen atom is substituted with a benzyl (B1604629) group, and the double bond is located between the third and fourth carbons of the cyclopentene ring, which also bears a methyl group at the third position.

The benzyl group, a phenyl ring attached to a methylene (B1212753) (CH2) group, is a common protecting group for amines in organic synthesis due to its relative stability and ease of removal by hydrogenolysis. However, the benzyl group can also influence the biological activity of a molecule. The methyl group on the cyclopentene ring can affect the stereochemistry and reactivity of the double bond.

Due to the limited availability of specific experimental data for this compound, the physicochemical properties of its saturated analog, N-benzylcyclopentanamine, and the related unsaturated hydrocarbon, 3-methylcyclopentene, are presented below to provide some context.

Table 1: Physicochemical Properties of Related Compounds

Property N-benzylcyclopentanamine nih.gov 3-methylcyclopentene nih.govstenutz.eu
Molecular Formula C12H17N C6H10
Molecular Weight 175.27 g/mol 82.14 g/mol
Boiling Point Not available 72 °C stenutz.eu
Melting Point Not available -127 °C stenutz.eu

| LogP | 2.6 | 2.3 |

Interactive Data Table: Physicochemical Properties of Related Compounds

Table 2: Expected 1H and 13C NMR Chemical Shift Ranges for Key Moieties

Moiety Expected 1H NMR Shift (ppm) Expected 13C NMR Shift (ppm)
Benzyl CH2 ~3.5 - 4.5 ~50 - 60
Benzyl Aromatic C-H ~7.2 - 7.4 ~127 - 129
Olefinic C-H ~5.0 - 6.0 ~120 - 140
Allylic CH3 ~1.6 - 1.8 ~15 - 25

| Allylic CH2 | ~2.0 - 2.5 | ~30 - 40 |

Interactive Data Table: Expected NMR Chemical Shift Ranges

Overview of Research Trajectories for Related Amine and Unsaturated Ring Systems

Research involving amine and unsaturated ring systems is vibrant and multifaceted. One significant trajectory focuses on the development of novel synthetic methodologies. For instance, the functionalization of the cyclopentene ring through various catalytic processes allows for the introduction of diverse substituents, leading to libraries of compounds for biological screening. The development of stereoselective methods for the synthesis of substituted cyclopentenamines is of particular interest, as the stereochemistry of a molecule is often critical to its biological activity.

Another major research avenue is the exploration of the medicinal chemistry applications of such compounds. Benzyl-substituted cyclic amines have been investigated for a range of biological activities, including antibacterial and anticancer properties. chemeo.comchemeo.com The cyclopentene scaffold itself is present in a number of natural products with interesting biological profiles. The combination of these features in a single molecule, such as this compound, makes it a compelling target for synthesis and biological evaluation.

Furthermore, the study of the conformational preferences and reactivity of substituted cyclopentenamines contributes to a fundamental understanding of these important molecular systems. Computational studies, in conjunction with experimental work, can provide insights into the structure-activity relationships of these compounds, guiding the design of new molecules with enhanced properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

862367-59-7

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-benzyl-3-methylcyclopent-3-en-1-amine

InChI

InChI=1S/C13H17N/c1-11-7-8-13(14,9-11)10-12-5-3-2-4-6-12/h2-7H,8-10,14H2,1H3

InChI Key

CTPFQCRYRGDDJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1)(CC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for the Construction of 1 Benzyl 3 Methylcyclopent 3 Enamine and Its Analogs

Direct Synthesis Approaches

Direct synthesis strategies typically involve the formation of the crucial carbon-nitrogen bond on a pre-existing cyclopentene (B43876) framework. These methods are often efficient and convergent, with reductive amination and N-alkylation being the most prominent pathways.

Reductive amination, also known as reductive alkylation, is a powerful method for synthesizing amines from carbonyl compounds. acsgcipr.org The process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine. nih.govwikipedia.org This method is often preferred over simple alkylation as it can prevent issues of over-alkylation. masterorganicchemistry.com For the synthesis of 1-Benzyl-3-methylcyclopent-3-enamine, this would involve the reaction of 3-methylcyclopent-3-enone with benzylamine (B48309).

The reaction proceeds in two main steps:

Imine Formation: The nucleophilic benzylamine attacks the carbonyl carbon of 3-methylcyclopent-3-enone, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to form the corresponding imine. wikipedia.org

Reduction: A reducing agent present in the reaction mixture reduces the C=N double bond of the imine to form the final amine product. masterorganicchemistry.com

The choice of reducing agent is critical and can be divided into catalytic hydrogenation methods and the use of stoichiometric hydride reagents.

Catalytic hydrogenation is a widely used technique for reductive amination. wikipedia.org This method employs a metal catalyst and hydrogen gas (H₂) to reduce the imine intermediate. It is considered a green chemistry approach due to its high atom economy, with water being the only theoretical byproduct. acsgcipr.org Palladium on carbon (Pd/C) is a versatile and common catalyst for this transformation, valued for its efficiency in forming active hydride species that facilitate the reduction under mild conditions. wikipedia.org

Table 1: Common Catalysts for Reductive Amination via Hydrogenation

Catalyst Typical Conditions Notes
Palladium on Carbon (Pd/C) H₂ gas (from balloon to high pressure), various solvents (e.g., MeOH, EtOH) Highly efficient and widely used for reducing imines. wikipedia.org
Raney Nickel (Raney Ni) H₂ gas, often requires elevated pressure and temperature A cost-effective alternative to palladium, though sometimes less selective.

| Platinum(IV) Oxide (PtO₂) | H₂ gas, acidic or neutral conditions | Known as Adams' catalyst, effective for a broad range of reductions. |

A variety of stoichiometric hydride-based reducing agents can be employed for reductive amination. These reagents offer different levels of reactivity and selectivity, allowing for fine-tuning of the reaction conditions to tolerate other functional groups. organic-chemistry.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), often abbreviated as STAB, is a particularly mild and selective reagent. organic-chemistry.org It is known to preferentially reduce the iminium ion intermediate over the starting ketone, which minimizes the side reaction of reducing the carbonyl group to an alcohol. wikipedia.org Sodium cyanoborohydride (NaBH₃CN) is another selective reagent that is effective at reducing imines in the presence of aldehydes or ketones. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, although it is a stronger reducing agent and can reduce the starting carbonyl compound if conditions are not carefully controlled. masterorganicchemistry.comorganic-chemistry.org

Table 2: Comparison of Common Stoichiometric Reductants

Reductant Formula Key Characteristics
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ Mild and highly selective for imines/iminium ions; often the reagent of choice. wikipedia.org
Sodium Cyanoborohydride NaBH₃CN Selectively reduces imines at neutral or slightly acidic pH. masterorganicchemistry.com

| Sodium Borohydride | NaBH₄ | More reactive; can reduce aldehydes and ketones; requires careful control of reaction conditions. acsgcipr.org |

An alternative direct approach is the N-alkylation of a primary amine precursor, in this case, 3-methylcyclopent-3-enamine. This classic method involves the reaction of the amine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in an SN2 reaction. libretexts.org The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. libretexts.org

While straightforward, this method can be difficult to control, often leading to over-alkylation where the initially formed secondary amine reacts further to produce a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com This lack of selectivity is a significant drawback compared to the more controlled, single-alkylation typically achieved through reductive amination. masterorganicchemistry.com

Reductive Amination Strategies for this compound Synthesis

Cyclopentene Ring Formation in the Context of Amine Functionalization

In contrast to direct approaches, these methodologies focus on constructing the five-membered cyclopentene ring as a key synthetic step, with the necessary amine functionality or a precursor already incorporated into the starting material.

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including five- to seven-membered systems. wikipedia.orgorganic-chemistry.org The reaction utilizes metal alkylidene catalysts, most notably those based on ruthenium (developed by Grubbs) and molybdenum (developed by Schrock), to facilitate the intramolecular coupling of two terminal alkene functionalities within a single molecule. wikipedia.orgnih.gov

For the synthesis of a precursor to this compound, a suitable diene substrate containing a nitrogen atom would be required. The RCM reaction proceeds via a metallacyclobutane intermediate, ultimately forming the desired cycloalkene and releasing a volatile byproduct, typically ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org This strategy is highly valued for its functional group tolerance and its ability to form rings that were previously challenging to synthesize efficiently. wikipedia.org

Table 3: Common Catalysts for Ring-Closing Metathesis

Catalyst Description Key Features
Grubbs' First Generation Catalyst A ruthenium-based catalyst with tricyclohexylphosphine ligands. Robust and effective for many RCM reactions.
Grubbs' Second Generation Catalyst Features an N-heterocyclic carbene (NHC) ligand instead of one phosphine. Higher activity and broader substrate scope than the first generation. nih.gov
Hoveyda-Grubbs Catalysts Ruthenium catalysts featuring a chelating ether ligand for enhanced stability and recyclability. Offers increased stability and is often used in complex molecule synthesis.

| Schrock's Catalyst | A molybdenum-based alkylidene complex. | Highly reactive, particularly for sterically hindered or electron-deficient olefins. nih.gov |

Cyclization Reactions Leading to Substituted Cyclopentene Rings

The formation of the substituted cyclopentene core is a critical step in the synthesis of this compound. Various modern organic chemistry methods can be employed to construct this five-membered carbocyclic framework.

Palladium-catalyzed annulation reactions represent a powerful tool for creating substituted cyclopentenes. These reactions often involve the coupling of allenes with conjugate acceptors, leading to highly functionalized five-membered rings with good yield and diastereoselectivity. nih.gov Another strategy is the Ru-catalyzed decarbonylative cyclization of terminal alkynals, which can efficiently produce cycloalkenes. nih.gov This process is believed to proceed through a catalytic Ru vinylidene intermediate.

Ring-closing metathesis (RCM) is a widely used method for the formation of cyclic olefins, including cyclopentenes. Catalyzed by ruthenium complexes, such as Grubbs' catalysts, RCM effectively closes acyclic diene precursors to form the desired ring system. nih.gov For the synthesis of a 3-methylcyclopent-3-ene ring, a suitably substituted diene would be required.

Additionally, tandem cationic olefin cyclization-pinacol reactions have been developed that can provide cyclopentane-fused products. nih.gov While these specific examples lead to fused systems, the underlying principle of cationic cyclization of unsaturated precursors is a relevant strategy for forming five-membered rings. nih.gov A summary of selected cyclization strategies is presented in Table 1.

Method Catalyst/Reagent Precursor Type Key Features
Palladium-Catalyzed AnnulationPalladium complexesAllenes, Conjugate AcceptorsHigh yields and diastereoselectivity. nih.gov
Ru-Catalyzed Decarbonylative CyclizationRuthenium complexesTerminal AlkynalsEfficient formation of cycloalkenes. nih.gov
Ring-Closing Metathesis (RCM)Grubbs' Catalysts (Ruthenium)Acyclic DienesWidely applicable for cyclic olefin synthesis. nih.gov
Cationic Olefin CyclizationAcid catalysts (e.g., Triflic anhydride)Unsaturated Alcohols/EthersCan produce highly substituted rings with high diastereoselectivity. nih.gov

Derivatization and Functionalization from Precursors to this compound

Once a suitable cyclopentene scaffold is obtained, the introduction of the benzylamine moiety is required. This can be achieved through the functionalization of precursors, such as carboxylic acids or amides.

A direct and effective method for synthesizing amines is the reduction of amide precursors. Amides can be readily reduced to the corresponding amines using a strong reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄). nih.gov This transformation is highly specific to amides among carboxylic acid derivatives and results in the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). wikipedia.org

For the target molecule, a hypothetical precursor such as N-benzyl-3-methylcyclopent-3-enecarboxamide could be reduced. The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the amide's carbonyl carbon. This is followed by the expulsion of the oxygen atom as an aluminate leaving group, which forms an intermediate iminium ion. This iminium ion is then subjected to a second hydride attack, yielding the final amine product. nih.govwikipedia.org This method is broadly applicable to primary, secondary, and tertiary amides, including cyclic amides (lactams), making it a versatile tool for amine synthesis. nih.govwikipedia.org

The Curtius rearrangement provides an alternative pathway to amines from carboxylic acid derivatives via an acyl azide intermediate. organic-chemistry.orgresearchgate.net First described by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. organic-chemistry.orgthieme-connect.com

The mechanism is understood to be a concerted process where the alkyl or aryl group migrates simultaneously with the expulsion of dinitrogen, avoiding the formation of a discrete nitrene intermediate. acs.org The migration occurs with complete retention of the configuration of the migrating group. organic-chemistry.org The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. researchgate.net Hydrolysis with water, for instance, leads to an unstable carbamic acid, which spontaneously decarboxylates to yield a primary amine. thieme-connect.com

To apply this to the synthesis of the target compound's core structure, one could start with a precursor like (3-methylcyclopent-3-enyl)acetic acid. Conversion to the corresponding acyl azide followed by the Curtius rearrangement would yield (3-methylcyclopent-3-en-1-yl)methanamine. A subsequent N-benzylation step would be required to complete the synthesis of this compound. The reaction is tolerant of many functional groups, and variations allow for the direct formation of protected amines, such as Boc- or Cbz-protected amines, by performing the rearrangement in the presence of tert-butanol or benzyl alcohol, respectively. organic-chemistry.org

Multicomponent Reaction (MCR) Approaches for Complex Amine Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient strategy for constructing complex molecules like substituted amines. nih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating molecular diversity. The Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govwikipedia.org This reaction is known for its high atom economy and rapid completion, often within minutes. wikipedia.org By replacing the linear amine and aldehyde components with a pre-formed cyclic imine, the Joullié−Ugi three-component reaction (JU-3CR) can provide direct access to N-heterocyclic scaffolds. chemistnotes.com

More directly relevant to the target structure, an isocyanide-based multicomponent reaction has been developed for the diastereoselective synthesis of tetrasubstituted cyclopentenyl frameworks. This approach utilizes a cyclic hemiacetal (formed from an α-cyanoketone and an unsaturated aldehyde), an amine, and an isocyanide. The reaction proceeds under microwave irradiation to afford complex and highly functionalized cyclopentenyl amines in good yields and high stereoselectivity. nih.gov This strategy demonstrates the power of MCRs to rapidly assemble the core carbocyclic ring and install the amine functionality in a single, convergent step. nih.gov

Green Chemistry Metrics in the Synthesis of Related Benzylamines

Evaluating the environmental impact of a synthetic route is crucial in modern chemical manufacturing. Green chemistry metrics provide a quantitative framework for assessing the "greenness" of a chemical process. researchgate.net For the synthesis of benzylamines and their precursors, several key metrics can be applied to compare different synthetic strategies.

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. It is a theoretical value that does not account for reaction yield or stoichiometry.

Reaction Mass Efficiency (RME) relates the mass of the isolated product to the total mass of reactants used. It provides a more realistic measure of efficiency than atom economy by factoring in the reaction yield and the stoichiometric balance of reactants.

E-Factor (Environmental Factor) , introduced by Roger Sheldon, is a simple metric that quantifies the amount of waste produced per unit of product (E-Factor = Total Waste / Mass of Product). It is related to PMI by the formula: E-Factor = PMI - 1. researchgate.net

To illustrate, consider three different methods for forming an amide bond, a potential step in a synthetic route to a benzylamine derivative, as studied by an undergraduate organic laboratory experiment. The comparison highlights how different routes can have vastly different environmental impacts.

Metric Acid Chloride Route Coupling Reagent Route (DCC) Catalytic Condensation (Boric Acid)
Atom Economy (%) 55%46%94%
Reaction Mass Efficiency (%) 44%29%72%
Process Mass Intensity (PMI) 486621
E-Factor 476520

Data adapted from a comparative study on amide bond formation. The values are illustrative for comparing general synthetic approaches.

As the table demonstrates, the boric acid-catalyzed direct condensation is significantly "greener" than the other two methods across all metrics, featuring higher atom economy and RME, and substantially lower PMI and E-Factor. Such analyses are critical for designing more sustainable synthetic pathways for fine chemicals and pharmaceuticals.

Reactivity and Transformational Chemistry of 1 Benzyl 3 Methylcyclopent 3 Enamine

Reactivity of the Secondary Amine Functionality

The secondary amine group is a central feature of 1-Benzyl-3-methylcyclopent-3-enamine, conferring nucleophilic and basic properties to the molecule. Its reactivity is foundational to many of its chemical transformations, including the formation of key intermediates for organocatalysis.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. This characteristic allows it to react with a variety of electrophilic species. As a secondary amine, it can undergo reactions such as alkylation, acylation, and sulfonylation. enamine.netmsu.edu For instance, reaction with benzenesulfonyl chloride in the presence of aqueous base (the Hinsberg test) would be expected to produce an insoluble N,N-disubstituted sulfonamide, a characteristic reaction of secondary amines. msu.edu This nucleophilicity is fundamental to its role in forming iminium ions and enamines.

A hallmark reaction of secondary amines is their condensation with aldehydes or ketones to form enamines. masterorganicchemistry.comlibretexts.org This process proceeds through a transient, highly electrophilic intermediate known as an iminium ion. masterorganicchemistry.comnih.gov The reaction of this compound with a carbonyl compound, such as cyclohexanone, begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon. libretexts.org This is typically followed by a series of proton transfer steps to form a carbinolamine intermediate. libretexts.org Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.orgmasterorganicchemistry.com Elimination of water generates the C=N double bond of the iminium ion. libretexts.org Since the nitrogen in this intermediate, derived from a secondary amine, lacks a proton to lose, a proton is instead removed from an adjacent carbon atom to yield the final, neutral enamine product. masterorganicchemistry.comlibretexts.org

The key equilibria involved are:

Amine + Carbonyl ⇌ Carbinolamine

Carbinolamine ⇌ Iminium Ion + Water

Iminium Ion ⇌ Enamine + H⁺

To drive the reaction toward the enamine product, water is typically removed from the reaction mixture using methods such as azeotropic distillation (e.g., with a Dean-Stark apparatus) or by adding a dehydrating agent. masterorganicchemistry.commasterorganicchemistry.com Conversely, the reaction can be reversed by adding water, usually in the presence of an acid catalyst (hydrolysis). masterorganicchemistry.commakingmolecules.com This ready hydrolysis is a crucial feature, allowing the amine to be used as a catalyst and regenerated at the end of a reaction sequence. makingmolecules.com The rate of formation is also pH-dependent, with an optimal rate typically found in weakly acidic conditions (pH 4-5), which are sufficient to catalyze water elimination without fully protonating the starting amine nucleophile. libretexts.org

Enamines derived from this compound are powerful carbon-centered nucleophiles, a property that is central to their application in organocatalysis. makingmolecules.com The electron-donating nitrogen atom increases the electron density of the C=C double bond, making the α-carbon (the carbon atom adjacent to the nitrogen-bearing carbon) particularly nucleophilic. masterorganicchemistry.com This can be visualized through a key resonance structure where a negative charge resides on the α-carbon.

This enhanced nucleophilicity allows the enamine to react with a range of electrophiles. masterorganicchemistry.com This reactivity forms the basis of well-established synthetic methods, such as the Stork enamine alkylation, where enamines react with alkyl halides. Following the nucleophilic attack, a new iminium ion is formed, which is then hydrolyzed to reveal the α-alkylated carbonyl compound and regenerate the secondary amine catalyst. makingmolecules.com

The nucleophilic strength of enamines can be quantitatively assessed and compared using kinetic studies. nih.gov The reactivity of these species makes them valuable intermediates for forming new carbon-carbon bonds under mild, metal-free conditions.

The concurrent presence of an amine and a double bond within the same molecule opens the possibility for intramolecular reactions. A notable example is the intramolecular aziridination, where the nitrogen atom adds across the double bond to form a strained, three-membered aziridine (B145994) ring. nih.govwikipedia.org

Research on structurally analogous cyclopent-3-en-1-ylmethylamines has demonstrated that these compounds undergo efficient intramolecular aziridination upon oxidation with lead tetraacetate (Pb(OAc)₄) in the presence of a base like potassium carbonate (K₂CO₃). nih.gov This transformation yields highly strained 1-azatricyclo[2.2.1.0²˒⁶]heptane systems. nih.gov The proposed mechanism involves the initial displacement of an acetate (B1210297) ligand from Pb(OAc)₄ by the amine to form a lead(IV) amide intermediate. nih.gov This species then acts as the nitrene donor, delivering the nitrogen atom to the internal double bond. nih.gov Studies have shown that the presence of methyl groups on the cyclopentene (B43876) double bond significantly increases the reaction rate, suggesting an electrophilic intermediate and a symmetrical, aziridine-like transition state. nih.gov

Formation of Iminium Ions and Enamine Intermediates

Reactivity of the Cyclopentene Unsaturated System

The carbon-carbon double bond in the cyclopentene ring is a site of high electron density, making it susceptible to attack by electrophiles. It can undergo a variety of reactions typical of alkenes. These include:

Electrophilic Addition: Reaction with electrophiles such as hydrogen halides (H-X) or halogens (X₂) would lead to the corresponding addition products, breaking the pi bond.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) would saturate the double bond, yielding 1-benzyl-3-methylcyclopentanamine.

Oxidation: The double bond can be oxidized to form diols (with reagents like OsO₄ or cold, dilute KMnO₄) or cleaved under more vigorous conditions (e.g., ozonolysis or hot, concentrated KMnO₄).

Participation in Cyclizations: As discussed in section 3.1.3, the double bond serves as the electrophilic partner in the intramolecular aziridination reaction, highlighting the cooperative reactivity between the two functional groups within the molecule. nih.gov

Table of Compounds

Electrophilic Additions to the Double Bond

Enamines are well-established as potent carbon nucleophiles, a characteristic derived from the resonance between the nitrogen lone pair and the double bond, which increases the electron density at the β-carbon. masterorganicchemistry.com This inherent nucleophilicity drives the reactivity of this compound towards a variety of electrophiles. Reactions such as alkylation and Michael additions are expected to proceed readily.

In a typical electrophilic addition, an electrophile (E⁺) is attacked by the β-carbon of the enamine, forming a new carbon-electrophile bond and generating an iminium ion intermediate. This intermediate is then typically hydrolyzed by aqueous workup to yield a substituted cyclopentanone (B42830).

Table 1: Predicted Products of Electrophilic Addition Reactions

ElectrophileReagent ExamplePredicted Product (after hydrolysis)
Alkyl HalideMethyl Iodide (CH₃I)2-Methyl-3-methylcyclopentanone
Acyl HalideAcetyl Chloride (CH₃COCl)2-Acetyl-3-methylcyclopentanone
Michael AcceptorMethyl Vinyl Ketone2-(3-Oxobutyl)-3-methylcyclopentanone

The alkylation of enamines, often referred to as the Stork enamine alkylation, is a classic method for forming carbon-carbon bonds. masterorganicchemistry.com For this compound, reaction with an alkyl halide like methyl iodide would be expected to yield, after hydrolysis, 2-allyl-3-methylcyclopentanone. Similarly, acylation with an acyl halide would lead to the corresponding β-diketone.

Furthermore, enamines are excellent nucleophiles for conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com The reaction of this compound with an electrophilic alkene such as methyl vinyl ketone would result in the formation of a 1,5-dicarbonyl compound after the requisite hydrolysis step.

Cycloaddition Reactions (e.g., Diels-Alder)

The double bond in this compound can participate in various cycloaddition reactions, acting as either the 2π component in [2+2] and [4+2] cycloadditions or as part of a 1,3-dipolar cycloaddition. The electronic nature of the enamine, being electron-rich, makes it a particularly good reactant for cycloadditions with electron-deficient partners. bohrium.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com While the isolated double bond of the cyclopentene ring in this compound cannot act as a diene, the enamine functionality itself can be part of a diene system in certain contexts, or more commonly, the double bond can act as a dienophile. In reactions with a suitable diene, the enamine would be expected to form a bicyclic adduct. The stereochemistry of the product would be governed by the principles of the Diels-Alder reaction, with the endo product often being favored. wikipedia.org

Beyond the Diels-Alder reaction, enamines are known to undergo [2+2] cycloadditions with electrophilic alkenes and alkynes to form four-membered rings. researchgate.netacs.org They also participate in 1,3-dipolar cycloadditions with a variety of 1,3-dipoles, such as azides and nitrile oxides, to generate five-membered heterocyclic rings. wikipedia.org The specific reactivity and regioselectivity of these cycloadditions would depend on the nature of the reacting partner and the reaction conditions.

Table 2: Potential Cycloaddition Reactions and Products

Reaction TypeReactantPredicted Product Class
[4+2] Diels-AlderButadieneSubstituted bicyclo[4.2.1]nonene derivative
[2+2] CycloadditionTetracyanoethyleneSubstituted bicyclo[3.2.0]heptane derivative
1,3-Dipolar CycloadditionPhenyl AzideTriazoline-fused cyclopentane (B165970) derivative

Reactions of the Benzyl (B1604629) Moiety in Derivative Formation

The N-benzyl group in this compound is not merely a passive substituent. It can be involved in several chemical transformations, particularly in the formation of derivatives. One of the most significant reactions involving the benzyl group is its removal through hydrogenolysis. wikipedia.org This reaction typically involves catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The cleavage of the benzylic C-N bond would yield 3-methylcyclopent-3-enamine and toluene. This debenzylation is a common strategy in synthesis to unmask a primary or secondary amine. wikipedia.org

Conversely, the nitrogen atom of the parent enamine can be alkylated. While direct alkylation might compete with C-alkylation at the β-carbon, under specific conditions, N-alkylation can be favored. For instance, after conversion of the enamine to its corresponding iminium salt, subsequent reduction could introduce a new alkyl group on the nitrogen, alongside the existing benzyl group, leading to a tertiary amine.

Furthermore, the aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions. However, the reaction conditions for such transformations (e.g., strong acids) might be harsh and could potentially lead to decomposition of the enamine moiety. Therefore, such modifications would likely be performed on a more stable derivative of the molecule.

Table 3: Reactions Involving the Benzyl Group

Reaction TypeReagentsMajor Product
DebenzylationH₂, Pd/C3-Methylcyclopent-3-enamine
N-Alkylation (indirect)1. R-X, 2. NaBH₄N-Alkyl-N-benzyl-3-methylcyclopent-3-enamine

Stereochemical Control in the Synthesis and Reactions of 1 Benzyl 3 Methylcyclopent 3 Enamine

Asymmetric Synthesis Methodologies for Chiral Cyclopentenamine Structures

The creation of enantiomerically enriched cyclopentenamine structures, such as 1-benzyl-3-methylcyclopent-3-enamine, relies on a toolkit of powerful asymmetric synthesis techniques. These methods introduce chirality in a controlled manner, leading to the preferential formation of one enantiomer over the other.

Chiral Secondary Amine Organocatalysis

Organocatalysis, particularly using chiral secondary amines, has emerged as a powerful strategy for the asymmetric synthesis of cyclic compounds. nih.gov In the context of cyclopentenamine synthesis, a chiral secondary amine catalyst can react with a suitable cyclopentanone (B42830) precursor to form a chiral enamine intermediate. This enamine can then undergo a variety of stereocontrolled reactions. For instance, a multicatalytic cascade reaction involving a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular reaction can produce densely functionalized cyclopentanones with high enantioselectivities. nih.gov These cyclopentanones can then be converted to the desired chiral cyclopentenamine. The stereochemical outcome of such reactions is dictated by the chiral environment created by the organocatalyst, which directs the approach of reactants to a specific face of the enamine intermediate.

A representative example of this approach is the reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde, catalyzed by a chiral prolinol derivative. This process can yield functionalized cyclopentanones that are precursors to chiral cyclopentenamines.

CatalystSubstratesProductEnantiomeric Excess (ee)
Diphenyl prolinol TMS etherAcetylacetone, CrotonaldehydeFunctionalized CyclopentanoneHigh
Cinchona alkaloid-derived thiosquaramidePhenacylmalononitriles, NitroolefinsFunctionalized Cyclopentene (B43876)Up to 98%

Table 1: Examples of Chiral Secondary Amine Organocatalysis in Cyclopentane (B165970) Synthesis nih.govresearchgate.net

Enzyme-Catalyzed Asymmetric Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes, operating under mild conditions, can catalyze a wide range of asymmetric transformations with exceptional enantio- and regioselectivity. For the synthesis of chiral cyclopentenamines, enzyme-catalyzed kinetic resolution of a racemic mixture of the amine or a precursor is a viable approach. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly employed for the resolution of racemic amines and alcohols through enantioselective acylation. While direct enzymatic synthesis of this compound is not extensively documented, the enzymatic kinetic resolution of racemic cyclopentenone precursors has been successfully demonstrated, providing access to enantiomerically enriched building blocks. researchgate.net

Transition Metal Catalysis in Enantioselective Processes

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, providing a plethora of methods for the construction of chiral centers. For the synthesis of chiral allylic amines like this compound, palladium-catalyzed asymmetric allylic amination is a particularly relevant and powerful strategy. acs.orgnih.gov This reaction involves the substitution of a leaving group on an allylic substrate with an amine, catalyzed by a chiral palladium complex. The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center. The reaction of a suitable racemic branched allylic carbonate with an amine, catalyzed by a cobalt complex, has also been shown to produce allylic amines with excellent enantioselectivity. nih.gov

Nickel-catalyzed three-component coupling reactions of aldehydes, amines, and alkenes also provide a direct and modular route to allylic amines. chemrxiv.org The use of chiral phosphoramidite (B1245037) ligands in such reactions has shown promise in achieving enantioselectivity. chemrxiv.org Furthermore, iridium-catalyzed allylic amination reactions have been developed for the synthesis of C-chiral allylic sulfilimines, which can be precursors to primary allylic amines. researchgate.net

Metal CatalystLigandSubstratesProductEnantiomeric Excess (ee)
PalladiumChiral PhosphineVinyl cyclic carbonate, Aromatic amineα,α-Disubstituted allylic N-arylamineUp to 97%
CobaltChiral BisphosphineRacemic allylic carbonate, AmineBranched allylic amineTypically 99%
NickelChiral PhosphoramiditeAldehyde, Amine, AlkeneEnantioenriched allylic amineUp to 48%

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of Allylic Amines acs.orgnih.govchemrxiv.org

Diastereoselective Control in Bond-Forming Reactions

Once a chiral center is established in the cyclopentenamine ring, it can direct the stereochemical outcome of subsequent bond-forming reactions, a phenomenon known as diastereoselective control. The existing stereocenter creates a chiral environment that favors the formation of one diastereomer over others. For example, in the rhodium-catalyzed reaction of vinyldiazoacetates with enantiopure allyl alcohols, a domino sequence can lead to the formation of cyclopentanes with four contiguous stereocenters with high diastereoselectivity. nih.gov Similarly, a cooperative palladium/chiral secondary amine-catalyzed [3 + 2] cycloannulation can produce polysubstituted cyclopentanes with high diastereo- and enantioselectivity. researchgate.net Thiosquaramide-catalyzed cascade Michael/Henry reactions have also been employed for the highly diastereoselective synthesis of chiral cyclopentenes containing a quaternary center. researchgate.net

Retention and Inversion of Stereochemistry in Key Steps

The stereochemical outcome of a reaction, whether it proceeds with retention or inversion of configuration at a stereocenter, is a critical aspect of stereocontrolled synthesis. While specific studies on this compound are limited, general principles of stereochemical control in related systems can be informative. In many nucleophilic substitution reactions, an S(_N)2 mechanism leads to inversion of stereochemistry. However, reaction conditions and the nature of the catalyst can sometimes alter this outcome. For instance, in certain transition metal-catalyzed reactions, the stereochemical outcome can be influenced by the choice of ligand.

Chiral Pool Strategies and Auxiliary-Based Approaches

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in asymmetric synthesis. nih.govyoutube.commdpi.comnih.gov This strategy avoids the need for a de novo asymmetric synthesis step by incorporating a pre-existing stereocenter from a natural source. For the synthesis of this compound, a suitable chiral starting material derived from the chiral pool, such as a terpene or an amino acid, could potentially be transformed into the target molecule.

Alternatively, a chiral auxiliary can be temporarily attached to an achiral substrate to direct the stereochemistry of a reaction. sigmaaldrich.com The auxiliary, being chiral, creates a diastereomeric intermediate that reacts with high stereoselectivity. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. While specific applications of chiral auxiliaries for the synthesis of this compound are not widely reported, this remains a powerful and versatile strategy in asymmetric synthesis. For example, α-substituted benzylamines have been used as chiral auxiliaries in the synthesis of nitrogen-containing compounds with enhanced stereochemical purity. google.com

Mechanistic Investigations of Chemical Transformations Involving 1 Benzyl 3 Methylcyclopent 3 Enamine

Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies

The elucidation of reaction pathways for transformations involving 1-benzyl-3-methylcyclopent-3-enamine relies heavily on advanced spectroscopic techniques and isotopic labeling studies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and specialized experiments like NOESY and COSY, are instrumental in determining the structure of reactants, products, and transient intermediates. Infrared (IR) spectroscopy provides valuable information about the changes in functional groups during a reaction, such as the formation or disappearance of C=N bonds in iminium ions or C=C bonds in enamines.

Isotopic labeling, where an atom in the this compound molecule is replaced by its isotope (e.g., deuterium (B1214612) for hydrogen, 13C for 12C, or 15N for 14N), is a powerful tool for tracing the fate of specific atoms throughout a reaction mechanism. By analyzing the position of the isotopic label in the products and intermediates using mass spectrometry or NMR, chemists can gain unambiguous insights into bond-forming and bond-breaking steps, as well as potential molecular rearrangements. For instance, deuterium labeling at the benzylic position could help to clarify its involvement in proton transfer steps or in the formation of enamine intermediates.

Identification and Characterization of Key Intermediates (e.g., Iminium Ions, Enamines, Zirconium Complexes)

The reactions of this compound, a secondary amine, with carbonyl compounds typically proceed through the formation of key reactive intermediates, primarily iminium ions and enamines. The initial reaction of the amine with an aldehyde or ketone leads to the formation of a tetrahedral carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine generates a highly electrophilic iminium ion . This positively charged species is a key intermediate that can react with a variety of nucleophiles.

Alternatively, if a proton is present on a carbon atom adjacent to the carbon-nitrogen double bond of the iminium ion, a base can abstract this proton to form a neutral enamine . The enamine is characterized by a carbon-carbon double bond adjacent to the nitrogen atom and is nucleophilic at the α-carbon, allowing it to participate in reactions such as alkylations and Michael additions. The equilibrium between the iminium ion and the enamine is a critical factor in determining the reaction outcome.

In the context of organometallic chemistry, this compound can also act as a ligand to form metal complexes. For example, with zirconium precursors, it could potentially form zirconium complexes . The nature of these complexes would depend on the reaction conditions and the specific zirconium species used. Such complexes can exhibit unique reactivity, and their characterization, often accomplished through X-ray crystallography and NMR spectroscopy, is essential for understanding their role in catalysis and organic transformations.

IntermediateKey Structural FeatureRole in Reaction
Iminium Ion Positively charged C=N double bondElectrophile
Enamine C=C double bond adjacent to a nitrogen atomNucleophile
Zirconium Complex Coordination of the amine to a zirconium centerCatalyst or reactive intermediate

Rate Studies and Kinetic Analysis for Reaction Optimization

Understanding the kinetics of reactions involving this compound is fundamental for process optimization. Rate studies, which involve monitoring the concentration of reactants and products over time, provide valuable data for determining the reaction order, rate constants, and activation energies. This information is crucial for identifying the rate-determining step of a reaction mechanism.

For example, by systematically varying the concentrations of the amine, the carbonyl substrate, and any catalysts, a rate law can be established. This rate law offers deep insights into the molecular events that occur in the slowest step of the reaction. Kinetic isotope effect (KIE) studies, where the rate of a reaction with an isotopically labeled substrate is compared to the rate with an unlabeled substrate, can further pinpoint which bonds are broken or formed in the rate-determining step. The data obtained from these kinetic analyses are invaluable for optimizing reaction conditions, such as temperature, concentration, and catalyst loading, to achieve higher yields and selectivities.

Kinetic ParameterInformation GainedApplication in Optimization
Reaction Order Molecularity of the rate-determining stepAdjusting reactant concentrations for optimal rate
Rate Constant (k) Intrinsic speed of the reactionComparing catalyst efficiency
Activation Energy (Ea) Minimum energy required for reactionDetermining optimal reaction temperature

Catalytic Cycle Elucidation in Mediated Reactions

When this compound is used as a catalyst, for instance in enamine catalysis, the elucidation of the complete catalytic cycle is a primary objective of mechanistic studies. A catalytic cycle is a stepwise representation of a catalytic reaction, showing the catalyst's entry into the reaction, its transformation into various intermediate forms, and its regeneration at the end of the reaction.

For a reaction catalyzed by this compound, the cycle would typically begin with the reaction of the amine with a carbonyl substrate to form an enamine intermediate. This enamine then reacts with an electrophile. The resulting intermediate subsequently hydrolyzes to release the product and regenerate the this compound, allowing it to participate in another catalytic cycle. Each step in this cycle can be investigated using the spectroscopic, isotopic, and kinetic methods described previously. Identifying catalyst resting states and potential deactivation pathways is also a critical aspect of these studies, leading to the development of more robust and efficient catalytic systems.

Computational and Theoretical Chemistry Studies on 1 Benzyl 3 Methylcyclopent 3 Enamine Systems

Density Functional Theory (DFT) Calculations for Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. For allylic amines such as 1-Benzyl-3-methylcyclopent-3-enamine, DFT calculations are instrumental in determining optimized molecular geometries, bond lengths, bond angles, and relative energies of different isomers and conformers.

DFT studies on similar allylic amine systems have been used to investigate reaction mechanisms, such as palladium-catalyzed allylations. nih.govresearchgate.net These calculations help in understanding the energetics of intermediates and transition states, providing a quantitative picture of the reaction pathway. For instance, different mechanisms can be compared by calculating the energy barriers associated with each step. nih.gov The choice of functional (e.g., B3PW91) and basis set is crucial for obtaining accurate results that correlate well with experimental observations. nih.gov

By applying DFT, researchers can generate data on key structural and energetic parameters. For a molecule like this compound, this would involve optimizing the geometry to find the most stable arrangement of atoms in three-dimensional space and calculating its electronic energy.

Table 1: Representative DFT-Calculated Parameters for an Allylic Amine System (Note: This is illustrative data for a generic allylic amine fragment, as specific data for this compound is not available in published literature.)

Parameter Value
C=C Bond Length 1.34 Å
C-N Bond Length 1.45 Å
C-C-N Bond Angle 110.2°

Modeling of Transition States and Reaction Pathways for Stereoselectivity Rationale

Understanding the origin of stereoselectivity in chemical reactions is a primary goal of computational chemistry. Modeling transition states (TS) allows chemists to rationalize why one stereoisomer is formed preferentially over another. The transition state is a fleeting, high-energy structure that represents the point of no return in a reaction. mit.edu

Using DFT and other quantum chemistry methods, the three-dimensional structures of transition states can be calculated. mit.edu By comparing the activation energies (the energy difference between the reactants and the transition state) for pathways leading to different stereoisomers, the favored product can be predicted. The pathway with the lower activation energy will be faster and thus dominate.

For reactions involving allylic amines or related imines, computational studies have successfully identified key noncovalent interactions, such as C-H···O bonds, that stabilize one transition state over another, thereby controlling enantioselectivity. nih.gov In the context of this compound, this approach could be used to predict the outcome of reactions such as additions to the double bond or reactions at the nitrogen atom, explaining how the chiral center influences the formation of new stereocenters. DFT has been successfully applied to explore the reaction paths of cycloaddition reactions, determining the factors that control regio- and stereoselectivity. researchgate.net

Table 2: Illustrative Transition State Energy Comparison for a Stereoselective Reaction

Reaction Pathway Transition State Energy (kcal/mol) Predicted Major Product
Pathway to R-Isomer 15.2 No

Conformational Analysis and its Influence on Reactivity and Selectivity

In the envelope conformation, four carbon atoms are in a plane, with the fifth atom out of the plane. youtube.com In the half-chair form, three atoms are coplanar, with one atom above and one below the plane. youtube.com The presence of substituents, like the methyl and benzylamine (B48309) groups in this compound, influences which conformation is most stable. The substituents will preferentially occupy positions that minimize steric hindrance.

Computational conformational analysis involves calculating the relative energies of these different puckered forms. The lowest energy conformation is the one the molecule is most likely to adopt. This preferred shape determines how accessible the reactive sites (the double bond and the nitrogen atom) are to incoming reagents, thereby influencing both the rate of reaction (reactivity) and the stereochemical outcome (selectivity).

Table 3: Relative Energies of Cyclopentane (B165970) Conformations

Conformation Relative Energy (kcal/mol)
Planar ~5.0 (Highly Strained)
Envelope 0.0 (Most Stable)

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). acs.org

For this compound, the nitrogen lone pair and the π-system of the double bond will contribute significantly to the HOMO. This makes the molecule nucleophilic at both the nitrogen and the double bond. FMO theory can predict which site is more reactive towards an electrophile by examining the lobes of the HOMO; the reaction is favored at the atom(s) where the HOMO has the largest coefficient. ucsb.edu

Conversely, when reacting with a nucleophile, the LUMO of the molecule would be the key orbital. FMO theory is particularly powerful in explaining the outcomes of pericyclic reactions, such as cycloadditions, by considering the symmetry of the interacting frontier orbitals. wikipedia.orgslideshare.netimperial.ac.uk The energies of the HOMO and LUMO, and the gap between them, are important descriptors of a molecule's reactivity and electronic properties. acs.orgacs.org

Table 4: Representative FMO Data for an Allylic Amine

Molecular Orbital Energy (eV) Role in Reactivity
HOMO -8.5 Nucleophilic Center (Electron Donor)
LUMO +1.2 Electrophilic Center (Electron Acceptor)

Advanced Applications in Complex Organic Synthesis and Building Block Development

Role as a Chiral Building Block in Multistep Syntheses

There is no specific information available in the scientific literature detailing the use of 1-Benzyl-3-methylcyclopent-3-enamine as a chiral building block in multistep synthetic routes. The utility of chiral amines in asymmetric synthesis is a well-established principle, but its application to this particular compound has not been reported.

Incorporation into Spirocyclic Architectures

No documented methods or research findings illustrate the incorporation of this compound into spirocyclic architectures. General synthetic strategies for creating spirocycles, such as cycloaddition reactions, have been developed, but their application using this specific substrate is not described.

Synthesis of Scaffolds for Natural Product Analogs

There are no available research articles or patents that describe the use of this compound for the synthesis of scaffolds intended for natural product analogs. The design and synthesis of such analogs often rely on versatile and well-characterized building blocks, but this specific compound does not appear to be among them based on current literature.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for Substituted Cyclopentenamines

The future synthesis of 1-Benzyl-3-methylcyclopent-3-enamine and its derivatives will likely focus on developing more efficient and atom-economical routes. Current synthetic strategies for similar cyclic amines often involve multi-step processes that can be time-consuming and generate significant waste. Future research could explore novel methodologies such as transition-metal-catalyzed cyclization reactions or innovative organocatalytic approaches. The development of one-pot syntheses, where multiple transformations occur in a single reaction vessel, would also represent a significant advancement, streamlining the production of these valuable compounds.

Exploration of Undiscovered Reactivity Patterns for this compound

The enamine moiety within this compound is a key functional group that is expected to govern much of its reactivity. Future research will undoubtedly delve into a comprehensive exploration of its behavior in a variety of chemical transformations. This includes its potential as a nucleophile in reactions such as Michael additions, alkylations, and acylations. The steric and electronic effects of the benzyl (B1604629) and methyl substituents on the cyclopentene (B43876) ring will be of particular interest, as they are likely to influence the regioselectivity and stereoselectivity of these reactions.

Furthermore, the double bond within the cyclopentene ring offers another site for chemical modification. Investigations into its participation in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, could lead to the synthesis of complex polycyclic structures. The development of novel catalytic systems to control the outcome of these reactions will be a significant area of research.

Integration into Cascade and Multicatalytic Processes

The structural features of this compound make it an ideal candidate for integration into cascade and multicatalytic processes. In a cascade reaction, a single starting material undergoes a series of intramolecular or intermolecular transformations without the isolation of intermediates. The enamine and the double bond could be sequentially functionalized in a controlled manner to rapidly build molecular complexity.

Multicatalytic processes, where two or more catalysts work in concert to promote different transformations in a single pot, also represent a promising avenue. For example, a transition metal catalyst could activate the double bond for one reaction, while an organocatalyst simultaneously promotes a reaction at the enamine functionality. This approach would enable the efficient synthesis of highly functionalized cyclopentane (B165970) derivatives that would be difficult to access through traditional methods.

Advancements in Asymmetric Catalysis for Enantiopure Access

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The synthesis of single enantiomers is therefore of paramount importance in medicinal chemistry and materials science. Future research will focus on the development of asymmetric catalytic methods to access enantiopure this compound.

This could involve the use of chiral catalysts, such as chiral transition metal complexes or chiral organocatalysts, to control the stereochemical outcome of key synthetic steps. For example, asymmetric hydrogenation of a precursor could establish the stereocenters on the cyclopentane ring. Alternatively, kinetic resolution of a racemic mixture of this compound using a chiral catalyst could provide access to the individual enantiomers.

Computational-Guided Design of New Transformations

In recent years, computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. Future research on this compound will likely leverage computational methods to guide the design of new transformations.

Density functional theory (DFT) calculations can be used to model the transition states of potential reactions, providing insights into their feasibility and selectivity. This information can then be used to rationally design new catalysts and reaction conditions to achieve desired outcomes. For example, computational screening of a library of potential catalysts could identify the most promising candidates for a particular transformation, saving significant experimental time and resources. This synergy between computational and experimental chemistry will be crucial for unlocking the full synthetic potential of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.